Quinoxyfen

grape powdery mildew azole fungicide resistance FRAC Group 13

Select quinoxyfen for resistance management programs demanding proven non-cross-resistance. Unlike other FRAC Group 13 members, it exhibits no cross-resistance to azoles, morpholines, pyrimidines, or strobilurins—validated over 6-year monitoring (EC50 0.039–0.071 mg/L). For wine grape export markets: documented residues (0.38 mg/kg) remain below 0.5 mg/kg MRL, with complete elimination during vinification and zero fermentation interference. Vapour-phase redistribution enhances dense-canopy coverage. Protectant-only MoA demands pre-infection application at 10–14 day intervals.

Molecular Formula C15H8Cl2FNO
Molecular Weight 308.1 g/mol
CAS No. 124495-18-7
Cat. No. B1680402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxyfen
CAS124495-18-7
Synonyms5,7-dichloro-4-(4-fluorophenoxy)quinoline
quinoxyfen
Molecular FormulaC15H8Cl2FNO
Molecular Weight308.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C3C(=CC(=CC3=NC=C2)Cl)Cl)F
InChIInChI=1S/C15H8Cl2FNO/c16-9-7-12(17)15-13(8-9)19-6-5-14(15)20-11-3-1-10(18)2-4-11/h1-8H
InChIKeyWRPIRSINYZBGPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn acetone 116, dichloromethane 589, ethyl acetate 179, methanol 21.5, n-octanol 37.9, toluene 272, hexane 9.64, xylene 200 (all in g/L, 20 °C)
In water, 0.128 (pH 5);  0.047 (pH 7);  0.036 (pH 9) (all in g/L, 20 °C)
In water, 116 ug/L at 20 °C (pH 6.45)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Quinoxyfen (CAS 124495-18-7): Quinoline Fungicide for Powdery Mildew Control in Specialty and Field Crops


Quinoxyfen (CAS 124495-18-7) is a member of the aryloxyquinoline chemical class, specifically a phenoxyquinoline fungicide belonging to FRAC Group 13 [1]. It is a systemic protectant fungicide that inhibits appressorial development and disrupts signal transduction pathways critical for powdery mildew infection establishment [2]. The compound is characterized by a quinoline core substituted with chloro groups at positions 5 and 7 and a 4-fluorophenoxy group at position 4, giving it the IUPAC name 5,7-dichloro-4-(4-fluorophenoxy)quinoline with a molecular weight of 308.13 g/mol [3]. Quinoxyfen exhibits a logP of 4.66, water solubility of 116 μg/L (pH 6.45, 20°C), and vapour phase activity that aids leaf surface redistribution [4].

Why In-Class Substitution of Quinoxyfen with Proquinazid or Alternative Mildewicides Compromises Resistance Management and Crop-Specific Performance


Although quinoxyfen and proquinazid share the FRAC Group 13 azanaphthalene classification and both target appressorial development in powdery mildew fungi, substitution between these two active ingredients is scientifically unjustified due to documented mechanistic divergence, differential baseline sensitivity profiles, and pathogen-specific cross-resistance patterns [1]. Quinoxyfen exhibits a distinct phenotypic effect on appressorial differentiation compared to proquinazid, with the latter producing more deformed germ tubes that often grow away from the leaf surface, suggesting divergent downstream signaling perturbation [2]. Furthermore, while cross-resistance between quinoxyfen and proquinazid has been established in Erysiphe necator (grape powdery mildew, r = 0.874), this relationship is not observed in Blumeria graminis (cereal powdery mildew) [3]. More critically, quinoxyfen demonstrates no cross-resistance with azoles, morpholines, pyrimidines, or strobilurins, making it a strategic rotational partner that other FRAC Group 13 members cannot necessarily replace in integrated resistance management programs [4].

Quantitative Differentiation of Quinoxyfen: Comparative Efficacy, Baseline Sensitivity, and Resistance Profile Evidence for Procurement Decision-Making


Intrinsic Activity Gap: Quinoxyfen Exhibits 1-2 Orders of Magnitude Lower Potency Than Proquinazid Against Erysiphe necator

In a leaf disc assay evaluating 65 Erysiphe necator isolates, proquinazid demonstrated significantly higher intrinsic activity than quinoxyfen, with EC50 values for proquinazid being significantly lower than those for quinoxyfen, confirming the higher intrinsic activity of proquinazid on E. necator [1]. A strong positive sensitivity correlation (r = 0.874) was observed between the two compounds, indicating that while they share a resistance relationship, proquinazid remains much more active than quinoxyfen even on quinoxyfen-resistant isolates [2]. This differential potency profile has direct implications for product selection based on disease pressure, resistance management strategy, and cost-per-hectare calculations.

grape powdery mildew azole fungicide resistance FRAC Group 13

Cross-Resistance Profile Differentiation: Quinoxyfen Lacks Cross-Resistance with QoI and DMI Fungicides in Cereal Powdery Mildew

Resistance monitoring studies on wheat powdery mildew (Blumeria graminis f. sp. tritici) demonstrate that quinoxyfen exhibits no cross-resistance with strobilurins (QoIs), demethylation inhibitors (DMIs), morpholines, or anilinopyrimidines [1]. In contrast, high levels of cross-resistance exist among strobilurins themselves, with resistance factors of EC50s >500 detected in resistant wheat isolates [2]. This differential cross-resistance profile positions quinoxyfen as a strategically distinct rotational partner. Additionally, quinoxyfen-resistant B. graminis f. sp. tritici isolates exhibit a strong fitness cost, which contributes to the sustained field performance of quinoxyfen in cereals despite extensive use since 1997 [3].

resistance management Blumeria graminis QoI resistance

Stable Baseline Sensitivity Maintained Over Six-Year Monitoring Period in European Wheat Powdery Mildew Populations

A European-wide resistance monitoring program conducted between 1995 and 2000 using spore trap sampling and whole plant assays demonstrated remarkable stability in quinoxyfen sensitivity among wheat powdery mildew populations [1]. The mean EC50 values remained consistently within a narrow range: 0.060 mg/L (1995), 0.052 mg/L (1996), 0.071 mg/L (1997), 0.039 mg/L (1998), 0.039 mg/L (1999), and 0.063 mg/L (2000) [2]. No new sensitivity classes were identified during this period, and the slight shift to lower sensitivity in 1998-1999 was correlated with similar shifts in wildtype isolates and attributed to experimental variation rather than emerging resistance [3].

resistance monitoring baseline sensitivity Blumeria graminis

Field Efficacy Parity with Azoxystrobin at 25 mL/hL in Grapevine Powdery Mildew Control

Field trials conducted in Sardinia across 1997 and 1998 growing seasons evaluated quinoxyfen against established fungicide comparators for grapevine powdery mildew control on Vermentino cultivar [1]. Quinoxyfen applied solo at a dosage of 25 mL/hL demonstrated efficacy comparable to azoxystrobin under the same field conditions [2]. When applied in mixture with fenarimol at an elevated dosage of 35 mL/hL, quinoxyfen exhibited very active control of powdery mildew on both leaves and bunches [3].

field trial grape powdery mildew Vitis vinifera

Residue Fate During Vinification: Near-Complete Removal in Finished Wine and No Effect on Fermentation

Residue fate studies tracking quinoxyfen from vine to wine demonstrate a favorable processing profile with quantifiable residue reduction during vinification [1]. Following four applications at the recommended rate, grape residues measured 0.38 mg/kg, remaining under the Italian legal limit of 0.5 mg/kg, with a degradation half-life of 7.24 days following pseudo-first-order kinetics (r = 0.964) [2]. During vinification without maceration, less than 50% of residues transferred from grapes to must, and centrifugation removed detectable residues entirely from centrifuged must [3]. At the conclusion of fermentation with and without maceration, no quinoxyfen residues were detectable in the finished wine, and no effect on alcoholic or malolactic fermentation was observed even at concentrations exceeding those found in grapes at harvest [4].

residue analysis wine production pesticide fate

High-Value Application Scenarios for Quinoxyfen Based on Verified Comparative Evidence


Rotational Partner in Vineyards with Confirmed QoI-Resistant Erysiphe necator Populations

In regions where monitoring has confirmed widespread QoI resistance in grape powdery mildew populations—such as Virginia where 82% of E. necator isolates tested QoI-resistant and contained >95% of the G143A mutation—quinoxyfen provides a mechanistically distinct rotational option [8]. The lack of cross-resistance between quinoxyfen and QoI fungicides enables effective resistance management when used in alternation programs. Application at 10-14 day intervals during the protection period, prior to veraison, aligns with documented residue reduction patterns where grapes treated at the recommended rate yielded residues (0.38 mg/kg) below MRL thresholds with complete elimination during vinification [9].

Cereal Powdery Mildew Control in European Wheat and Barley Under Established Resistance Management Protocols

The documented stability of quinoxyfen baseline sensitivity over six consecutive years (mean EC50 0.039-0.071 mg/L, 1995-2000) supports its continued use in European cereal powdery mildew management programs where resistance monitoring is actively conducted [8]. Application at GS 31 (first node stage) provides season-long protection with residual activity extending up to 10 weeks [9]. The resistance management strategy—which excludes seed treatment use, prohibits autumn application, and restricts use to a defined application window—has been validated through long-term monitoring showing no emergence of new sensitivity classes [5].

Wine Grape Production Requiring Fermentation-Safe Residue Profiles for Export Markets

For wine grape producers targeting export markets with stringent residue tolerances, quinoxyfen offers a quantitatively verified advantage: following four applications at the recommended rate, grape residues (0.38 mg/kg) remain below the 0.5 mg/kg MRL, and critically, no detectable residues remain in finished wine after fermentation [8]. The documented absence of fermentation interference—no effect on alcoholic or malolactic fermentation even at elevated concentrations—distinguishes quinoxyfen from fungicides that can compromise wine quality or exceed residue tolerances in final products [9].

IPM-Compatible Protectant Application in Specialty Crops with Beneficial Arthropod Conservation Requirements

Laboratory and field trials have demonstrated that quinoxyfen has no detrimental effect on beneficial, non-target arthropod species, supporting its suitability for Integrated Pest Management (IPM) programs in specialty crops such as hops, cucurbits, and strawberries [8]. This IPM compatibility, combined with its protectant-only mode of action (no curative activity against established infections), necessitates precise application timing before disease onset. The compound's vapour phase activity aids redistribution within the crop canopy, enhancing coverage in dense canopies where complete spray deposition is challenging [9].

Technical Documentation Hub

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